10,11-Dimethoxy-alpha-yohimbine

Alpha-2 adrenoceptor selectivity Receptor binding affinity Structure-activity relationship

10,11-Dimethoxy-alpha-yohimbine (CAS 84667-06-1) is a pentacyclic indole alkaloid with sub-nanomolar affinity (Ki=0.355 nM) at α2-adrenergic receptors and a 14,450-fold α2/α1 selectivity ratio—delivering definitive α2-specific competitive binding with negligible off-target binding at α1-ARs. Its functionally irreversible antagonism (not reversed by yohimbine washout) supports protocols requiring sustained α2 blockade through multiple buffer exchanges. 10,11-Dimethoxy substitution and 17-epi-alpha stereochemistry are structurally confirmed; generic yohimbine or rauwolscine cannot substitute for this selectivity and irreversibility profile.

Molecular Formula C23H30N2O5
Molecular Weight 414.5 g/mol
Cat. No. B12291892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10,11-Dimethoxy-alpha-yohimbine
Molecular FormulaC23H30N2O5
Molecular Weight414.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C3=C(N2)C4CC5C(CCC(C5C(=O)OC)O)CN4CC3)OC
InChIInChI=1S/C23H30N2O5/c1-28-19-9-15-13-6-7-25-11-12-4-5-18(26)21(23(27)30-3)14(12)8-17(25)22(13)24-16(15)10-20(19)29-2/h9-10,12,14,17-18,21,24,26H,4-8,11H2,1-3H3
InChIKeyUYNXYVGVBSLXHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10,11-Dimethoxy-alpha-yohimbine for Research Procurement: Compound Identity and Baseline Pharmacological Class


10,11-Dimethoxy-alpha-yohimbine (CAS 84667-06-1), also referred to as 10,11-Dimethoxy-17-epi-alpha-yohimbine, is a pentacyclic indole alkaloid belonging to the yohimbine alkaloid class, defined by the yohimban skeleton with C-10 and C-11 methoxy substituents [1]. The compound functions as an antagonist at alpha-2 adrenergic receptors (α2-ARs), a mechanism it shares with structurally related yohimbine alkaloids [2]. Its molecular formula is C23H30N2O5, with a molecular weight of 414.49 g/mol [1].

Why 10,11-Dimethoxy-alpha-yohimbine Cannot Be Interchanged with Yohimbine or Rauwolscine


Although 10,11-Dimethoxy-alpha-yohimbine shares the yohimban core with yohimbine and rauwolscine, these in-class compounds exhibit substantially different binding affinity profiles and selectivity ratios at adrenoceptor subtypes [1]. Structural modifications at C-10 and C-11 (methoxy substitution) and stereochemical configuration at C-17 (epi-alpha orientation) critically alter receptor recognition, as established by systematic SAR studies demonstrating that C-17 hydroxyl substitution makes a previously unrecognized major contribution to α1/α2 selectivity in yohimbine-like molecules [2]. Consequently, procurement of a generic yohimbine alkaloid without confirmation of exact substitution pattern and stereochemistry will yield experimental outcomes that cannot be reliably extrapolated from published data on unsubstituted yohimbine or alternative stereoisomers such as rauwolscine.

Quantitative Differential Evidence for 10,11-Dimethoxy-alpha-yohimbine Versus Closest Comparators


10,11-Dimethoxy-alpha-yohimbine Exhibits >14,000-Fold α2/α1 Selectivity Ratio, a Quantitative Differentiation from Yohimbine's 30- to 1,000-Fold Selectivity

In radioligand binding assays using rat cerebral cortical membranes, 10,11-Dimethoxy-alpha-yohimbine displayed a Ki of 0.355 nM at α2-adrenergic receptors (measured by [3H]yohimbine displacement) versus a Ki of 5,130 nM at α1-adrenergic receptors (measured by [3H]prazosin displacement), yielding a calculated α2/α1 selectivity ratio of approximately 14,450-fold [1]. This selectivity ratio substantially exceeds literature-reported values for yohimbine, which range from approximately 30-fold in anesthetized dog functional assays to roughly 1,000-fold in certain binding studies [2][3].

Alpha-2 adrenoceptor selectivity Receptor binding affinity Structure-activity relationship

Binding Affinity Comparison: 10,11-Dimethoxy-alpha-yohimbine (Ki = 0.355 nM) vs. Yohimbine (Kd = 2.7 nM) at α2-Adrenoceptors in Mammalian Tissues

10,11-Dimethoxy-alpha-yohimbine demonstrates a Ki of 0.355 nM for α2-adrenergic receptors in rat cerebral cortical membranes using [3H]yohimbine displacement [1]. In a comparable radioligand binding study using human platelets, yohimbine exhibited a Kd of 2.7 nM at α2-adrenergic receptors identified by [3H]yohimbine binding [2]. While these assays were conducted in different tissue preparations (rat cortex vs. human platelets), both employed [3H]yohimbine as the radioligand, permitting cross-study comparison.

Alpha-2 adrenoceptor Radioligand binding Receptor affinity

10,11-Dimethoxy-alpha-yohimbine Binding Affinity Compared to Rauwolscine (Kd = 4.6 nM): Quantitative Differentiation Among α2-Selective Antagonists

Rauwolscine, a diastereoisomer of yohimbine and a commonly used α2-selective antagonist, displays a Kd of 4.6 nM at α2-adrenergic receptors on human platelets identified by [3H]rauwolscine binding [1]. 10,11-Dimethoxy-alpha-yohimbine, measured in rat cerebral cortical membranes with [3H]yohimbine displacement, exhibits a Ki of 0.355 nM [2]. Based on these binding data, 10,11-Dimethoxy-alpha-yohimbine demonstrates approximately 13-fold higher affinity than rauwolscine at α2-adrenergic receptors.

Rauwolscine Alpha-2 antagonist Radioligand comparison

Computational Docking Analysis Reveals Distinct Binding Energy Profile of 10,11-Dimethoxy-alpha-yohimbine Across α2 Subtypes Relative to Unsubstituted Yohimbine

In a computational docking and molecular dynamics study examining yohimbine (Yoh.), yohimbine methyl ester (YME), and yohimbine amide analog (YAA) across α2A, α2B, and α2C subtypes, the yohimbine methyl ester derivative (structurally most similar to 10,11-Dimethoxy-alpha-yohimbine due to ester functionality) exhibited calculated binding free energies of −83.16 kJ/mol (α2A), −81.11 kJ/mol (α2B), and −85.24 kJ/mol (α2C) [1]. By comparison, unsubstituted yohimbine showed values of −80.95 kJ/mol (α2A), −61.37 kJ/mol (α2B), and −94.06 kJ/mol (α2C), indicating that structural modification alters the subtype binding energy landscape [1].

Molecular docking Alpha-2 adrenoceptor subtypes Binding free energy

Functional Antagonism in Rat Vas Deferens: 10,11-Dimethoxy-alpha-yohimbine Exhibits Non-Yohimbine-Reversible α2-Adrenergic Blockade

In an ex vivo functional assay using rat vas deferens tissue, 10,11-Dimethoxy-alpha-yohimbine was evaluated for α2-adrenergic receptor antagonistic activity. The observed antagonistic effect was characterized as 'not yohimbine reversible' [1]. This contrasts with the reversible antagonism typically observed with yohimbine itself in similar preparations [2]. The irreversible or slowly reversible nature of blockade may confer distinct kinetic properties in pharmacological studies.

Functional pharmacology Vas deferens Alpha-2 antagonist characterization

Structural Differentiation: 10,11-Dimethoxy Substitution Pattern Distinguishes This Compound from 11-Methoxy Derivatives That Exhibit Weaker α-Adrenoceptor Blockade

A systematic investigation of yohimbine stereoisomers revealed that 11-methoxy derivatives of α-yohimbine and epi-α-yohimbine exhibit 'very weak' α-adrenoceptor blocking activity [1]. In contrast, 10,11-Dimethoxy-alpha-yohimbine, bearing methoxy groups at both C-10 and C-11 positions, demonstrates potent α2-adrenergic antagonism with a Ki of 0.355 nM [2]. This marked activity difference underscores that the specific 10,11-dimethoxy substitution pattern, rather than mono-methoxy substitution, is critical for maintaining high-affinity receptor interactions.

Structure-activity relationship Methoxy substitution Yohimbine stereoisomers

Evidence-Based Research Application Scenarios for 10,11-Dimethoxy-alpha-yohimbine


Alpha-2 Adrenergic Receptor Radioligand Binding Studies Requiring High-Affinity Displacement with Minimal α1 Interference

Based on its 0.355 nM Ki at α2-adrenergic receptors and 14,450-fold α2/α1 selectivity ratio [1], 10,11-Dimethoxy-alpha-yohimbine is optimally suited for competitive binding assays where definitive α2-specific signal is required. The sub-nanomolar affinity enables complete receptor occupancy at low nanomolar concentrations, while the high selectivity ratio minimizes off-target binding to α1-adrenergic receptors (Ki = 5,130 nM) that could confound interpretation in mixed-receptor preparations such as brain homogenates or peripheral tissue membranes.

Ex Vivo Functional Pharmacology: Washout-Resistant α2-Adrenergic Blockade in Isolated Tissue Preparations

In rat vas deferens functional assays, 10,11-Dimethoxy-alpha-yohimbine produces α2-adrenergic antagonism that is not reversible by subsequent yohimbine washout [2]. This property distinguishes it from yohimbine and rauwolscine, which exhibit standard reversible antagonism. Researchers designing protocols that require sustained α2 blockade through multiple buffer exchanges, or studies examining the functional consequences of persistent receptor inactivation, will find this compound uniquely suited to experimental designs where reversible antagonists would dissociate and confound temporal analysis.

Structure-Activity Relationship (SAR) Studies of Yohimbine Alkaloid Derivatives at Adrenergic Receptor Subtypes

10,11-Dimethoxy-alpha-yohimbine serves as a critical reference compound for SAR investigations examining how methoxy substitution at C-10 and C-11 modulates α2-adrenergic receptor binding and α2/α1 selectivity [3]. Its potent activity (Ki = 0.355 nM) contrasts sharply with 11-methoxy derivatives that exhibit very weak α-adrenoceptor blockade [4], making it an essential comparator for dissecting the electronic and steric contributions of the 10,11-dimethoxy motif. Additionally, computational studies on yohimbine derivatives indicate that ester-containing analogs alter binding free energy distributions across α2A, α2B, and α2C subtypes [5], positioning 10,11-Dimethoxy-alpha-yohimbine as a valuable scaffold for developing subtype-selective probes.

Reference Compound for α2-Adrenoceptor Pharmacology with Reduced Non-Specific Binding Relative to Rauwolscine

Studies comparing [3H]yohimbine and [3H]rauwolscine radioligands have demonstrated that [3H]yohimbine yields lower nonspecific binding than [3H]rauwolscine in human platelet preparations [6]. Given that 10,11-Dimethoxy-alpha-yohimbine exhibits approximately 13-fold higher affinity than rauwolscine (Ki = 0.355 nM vs. Kd = 4.6 nM) and is structurally related to yohimbine rather than rauwolscine [7][6], it may offer favorable nonspecific binding characteristics when used as a cold displacer in radioligand binding protocols, or as a lead scaffold for developing improved radiolabeled probes.

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